molecular formula C20H21N3O4S B5402497 3-(1H-indol-6-yl)-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid

3-(1H-indol-6-yl)-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid

Cat. No. B5402497
M. Wt: 399.5 g/mol
InChI Key: IHWXGPXGEZUBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-indol-6-yl)-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid, also known as IND-5, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole derivatives and is known for its ability to modulate the activity of certain proteins in the body.

Mechanism of Action

The mechanism of action of 3-(1H-indol-6-yl)-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid involves its ability to modulate the activity of certain proteins in the body. It has been shown to inhibit the activity of certain enzymes such as COX-2 and MMP-9, which are involved in the inflammatory response. 3-(1H-indol-6-yl)-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
3-(1H-indol-6-yl)-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as COX-2 and MMP-9, which are involved in the inflammatory response. 3-(1H-indol-6-yl)-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid has also been found to inhibit the growth of cancer cells by inducing apoptosis. In addition, 3-(1H-indol-6-yl)-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid has been shown to have anti-viral properties and has been found to inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(1H-indol-6-yl)-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid in lab experiments is its ability to modulate the activity of certain proteins in the body. This makes it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and cancer. However, one of the limitations of using 3-(1H-indol-6-yl)-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid is its potential toxicity. Further studies are needed to determine the safety and efficacy of 3-(1H-indol-6-yl)-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid in humans.

Future Directions

There are several future directions for the study of 3-(1H-indol-6-yl)-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid. One area of research is the development of new drugs based on the structure of 3-(1H-indol-6-yl)-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid. Another area of research is the investigation of the safety and efficacy of 3-(1H-indol-6-yl)-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid in humans. Further studies are also needed to determine the mechanism of action of 3-(1H-indol-6-yl)-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid and its potential therapeutic applications in the treatment of inflammatory diseases and cancer.

Synthesis Methods

The synthesis of 3-(1H-indol-6-yl)-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid involves the reaction of 3-nitrobenzoic acid with 4-methylpiperazine in the presence of a reducing agent such as iron powder. The resulting intermediate is then reacted with indole-6-carboxylic acid to yield 3-(1H-indol-6-yl)-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid. This synthesis method has been optimized to produce high yields of pure 3-(1H-indol-6-yl)-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid.

Scientific Research Applications

3-(1H-indol-6-yl)-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 3-(1H-indol-6-yl)-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid has been found to inhibit the activity of certain enzymes such as COX-2 and MMP-9, which are involved in the inflammatory response. This makes 3-(1H-indol-6-yl)-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-(1H-indol-6-yl)-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-22-6-8-23(9-7-22)28(26,27)18-11-16(10-17(12-18)20(24)25)15-3-2-14-4-5-21-19(14)13-15/h2-5,10-13,21H,6-9H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWXGPXGEZUBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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